molecular formula C66H103N17O16S B1667700 Bacitracin CAS No. 1405-87-4

Bacitracin

Cat. No. B1667700
CAS RN: 1405-87-4
M. Wt: 1422.7 g/mol
InChI Key: CLKOFPXJLQSYAH-ABRJDSQDSA-N
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Description

Bacitracin is a polypeptide antibiotic produced by the growth of an organism of the licheniformis group of Bacillus subtilis . It fights bacteria and is used to prevent infection in minor cuts, scrapes, and burns .


Synthesis Analysis

Bacitracin is synthesized by Bacillus licheniformis and Bacillus subtilis . Recent studies have focused on optimizing the synthetic route for the preparation of bacitracin . This includes addressing the formation of undesired epimers associated with the stereochemically fragile N-terminal thiazoline moiety .


Molecular Structure Analysis

The molecular structure of Bacitracin has been elucidated through high-resolution crystal structures . Bacitracin forms a compact structure that completely envelopes the ligand’s pyrophosphate group, together with flanking zinc and sodium ions .


Chemical Reactions Analysis

Due to its peptide structure, Bacitracin is not chemically distinct from many matrices such as feeds or residue samples . Thus, Bacitracin must be isolated from the matrix components or chemically altered to form a distinct component .


Physical And Chemical Properties Analysis

Bacitracin has a molecular weight of 1421.748941023 . It is soluble in water and has a density of 1.0166 (rough estimate), a melting point of 221-225°C, and a boiling point of 1755.5°C at 760 mmHg .

Scientific Research Applications

Topical Application on the Cerebral Cortex

Bacitracin is used for topical irrigation of the cerebral cortex. However, its application to the cerebral cortex can cause histopathological and ultrastructural changes in neural tissue, indicating neurotoxic effects (Yılmaz et al., 2015).

Antilipolytic Effect in Isolated Fat Cells

Bacitracin has demonstrated an inhibitory effect on lipolysis induced by epinephrine and glucagon in isolated fat cells. This suggests a potential role in studying antilipolysis (Heckemeyer et al., 1982).

Osteogenic Differentiation of Human Bone Marrow Stem Cells

Research indicates that bacitracin can promote the osteogenic differentiation of human bone marrow mesenchymal stem cells by activating the BMP2/Smad signaling axis (Li et al., 2018).

Protein Synthesis in Lactating Rabbit Does

In lactating rabbit does, bacitracin administration has been shown to influence protein synthesis, affecting mammary gland metabolism and milk output (Abecia et al., 2011).

Effects on Erythroid Differentiation of MEL Cells

Bacitracin has been tested on murine erythroleukemia (MEL) cells to evaluate its capacity to interfere with erythroid differentiation. It exhibits varied responses based on concentration, potentially affecting DNA repair mechanisms and cell division (Foresti & Migliore, 1993).

Cell Type-Specific Effects on Insulin Binding and Intracellular Accumulation

Bacitracin's effects vary among different cell types regarding insulin binding, degradation, and intracellular insulin levels. This variability underscores cellular heterogeneity in response to bacitracin (Gansler et al., 1986).

Inhibitory Effect on Degradation of Hormone-Releasing Factors

Bacitracin effectively inhibits the degradation of thyrotropin-releasing factor (TRF) and luteinizing hormone-releasing factor (LRF) by various brain tissues, indicating its potential use in studies involving these hormones (McKelvy et al., 1976).

Antibiofilm Potential Against Streptococcus Mutans

Studies have shown that bacitracin exhibits significant antibiofilm activity against Streptococcus mutans, affecting cell division and biofilm architecture. This suggests its potential application in oral biofilm treatment (Zaidi et al., 2020).

Metal Binding and Structure-Activity Relationship

Bacitracin's biological activity requires a divalent metal ion and binds several transition metal ions. Understanding its metal complexes and antibiotic actions can help design potent peptidyl antibiotics (Ming & Epperson, 2002).

Metabolic Effects in Isolated Rat Hepatocytes

Bacitracin influences various metabolic processes in rat hepatocytes, affecting pyruvate, fatty acid, and amino acid metabolism. This highlights the need for caution in using bacitracin in insulin action studies (Agius et al., 1983).

Protection Against Clostridium Difficile Toxin

Bacitracinprotects human intestinal epithelial cells and stem cell-derived intestinal organoids from the Clostridium difficile toxin TcdB. It maintains the barrier function of epithelia and inhibits the transport of the toxin into the cytosol, suggesting a novel therapeutic application (Zhu et al., 2019).

Impact on Intracellular Insulin Metabolism

Bacitracin alters intracellular insulin degradation in rat hepatocytes, affecting the distribution of insulin metabolites. This finding is crucial for understanding the implications of bacitracin use in hepatocyte-insulin interaction studies (Peavy et al., 1985).

Safety And Hazards

Bacitracin can cause skin irritation and may be harmful if swallowed . It can also cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure . Too much Bacitracin can be poisonous, especially when used on an open wound and the body absorbs the drug into the bloodstream .

Future Directions

Recent research has focused on improving Bacitracin production through various strategies, including improving substrate utilization, using an enlarged precursor amino acid pool, increasing ATP supply and NADPH generation, and engineering transcription regulators . There is also interest in developing novel Bacitracin structures, including hybrids, antimicrobial dendrimers and polypeptides, peptidomimetics, and AMP–drug conjugates .

properties

IUPAC Name

(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,48-,52-,53-,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKOFPXJLQSYAH-ABRJDSQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H103N17O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1405-89-6 (zinc complex)
Record name Bacitracin [USP:INN:BAN:JAN]
Source ChemIDplus
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Molecular Weight

1422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bacitracin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014764
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Solubility

Freely soluble, 2.45e-02 g/L
Record name Bacitracin
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Record name Bacitracin
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URL http://www.hmdb.ca/metabolites/HMDB0014764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bacitracin binds to a divalent metal ion such as Mn(II), Co(II), Ni(II), Cu(II), or Zn(II). These complexes bind C55-isoprenyl pyrophosphate, preventing the hydrolysis of a lipid dolichol pyrophosphate, which finally inhibits cell wall synthesis. Bacitracin metal complexes also bind and oxidatively cleave DNA.
Record name Bacitracin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00626
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Product Name

Bacitracin A

CAS RN

1405-87-4, 22601-59-8
Record name Bacitracin [USP:INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacitracin A
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Record name Bacitracin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00626
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Record name Bacitracin F, 1-[N-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-4-thiazolyl]carbonyl]-l-leucine]-
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Record name BACITRACIN A
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Record name Bacitracin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 - 225 °C
Record name Bacitracin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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